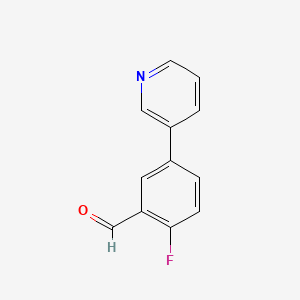

2-Fluoro-5-(pyridin-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-5-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWDTWGLPYKNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-Fluoro-5-(pyridin-3-yl)benzaldehyde generally involves:

- Introduction of the fluorine atom onto the benzaldehyde ring.

- Coupling of the pyridin-3-yl moiety to the fluorinated benzaldehyde.

- Control of regioselectivity to ensure substitution at the 2-fluoro and 5-pyridin-3-yl positions.

Fluorination Methods

Fluorination of aromatic compounds is a critical step in preparing fluorinated benzaldehydes. Two main approaches are used:

Electrophilic Aromatic Fluorination

- Use of electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine onto the aromatic ring.

- Reactions are typically conducted under mild conditions with dry solvents and inert atmosphere to avoid side reactions.

- Selectfluor® is noted for its efficiency in ring fluorination of azaarenes and related heterocycles, providing good regioselectivity and yields.

Nucleophilic Aromatic Substitution (SNAr)

- Fluorine can be introduced via nucleophilic substitution on activated aromatic halides.

- This method requires electron-withdrawing groups ortho or para to the leaving group to facilitate substitution.

- The fluorine source is often potassium fluoride (KF) or cesium fluoride (CsF).

Coupling of Pyridin-3-yl Group

The attachment of the pyridin-3-yl substituent to the fluorinated benzaldehyde is commonly achieved via palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

- Reaction of 3-bromopyridine or 3-pyridylboronic acid with a fluorinated benzaldehyde derivative.

- Catalysts such as Pd(PPh3)4 are employed with bases like cesium carbonate (Cs2CO3) or sodium carbonate (Na2CO3).

- Solvents include dimethylformamide (DMF), toluene, or aqueous mixtures.

- Typical reaction temperatures range from reflux to 130 °C.

- The reaction proceeds under inert atmosphere (N2) with careful exclusion of moisture.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5-10 mol%) | Palladium tetrakis triphenylphosphine |

| Base | Cs2CO3 or Na2CO3 | 1.5-3 equivalents |

| Solvent | DMF, toluene, aqueous mixtures | Degassed, dry |

| Temperature | 80-130 °C | Reflux or sealed tube heating |

| Atmosphere | Nitrogen (N2) | To prevent oxidation |

| Reaction Time | Several hours (4-24 h) | Depends on scale and substrate |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradients |

Yields for similar aryl-pyridinyl couplings range from 25% to 60% depending on substrates and scale.

Example Synthetic Route

A plausible synthetic route for this compound based on literature precedents involves:

- Starting Material: 2-fluorobenzaldehyde or a suitable fluorinated benzaldehyde precursor.

- Bromination: Introduction of bromine at the 5-position of the benzaldehyde ring to form 5-bromo-2-fluorobenzaldehyde.

- Suzuki Coupling: Reaction of 5-bromo-2-fluorobenzaldehyde with 3-pyridylboronic acid under Pd-catalyzed conditions.

- Purification: Column chromatography to isolate the target compound.

Industrial and Continuous Flow Considerations

- Industrial preparation may utilize continuous flow reactors to improve reaction control, yield, and purity.

- Flow chemistry allows precise temperature control and efficient mixing, beneficial for palladium-catalyzed couplings and fluorination steps.

- Advanced catalytic systems and optimized reaction parameters can enhance scalability and reduce by-products.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Fluorination | Electrophilic fluorination | Selectfluor®, NFSI, dry solvents, inert atmosphere | Regioselective fluorination on benzaldehyde |

| Halogenation | Bromination | Bromine or NBS, controlled conditions | Introduction of bromine at desired position |

| Coupling | Suzuki-Miyaura coupling | Pd(PPh3)4 catalyst, Cs2CO3 or Na2CO3, DMF/toluene | Attachment of pyridin-3-yl group |

| Purification | Chromatography | Silica gel, hexane/ethyl acetate gradient | Isolation of pure this compound |

| Industrial scale-up | Continuous flow synthesis | Flow reactors, optimized catalysts | Enhanced yield, purity, and process control |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) is used to confirm the structure and substitution pattern.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Reaction monitoring by thin-layer chromatography (TLC) and chiral high-performance liquid chromatography (HPLC) are employed for optimization and enantiomeric purity when relevant.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 2-Fluoro-5-(pyridin-3-yl)benzoic acid.

Reduction: 2-Fluoro-5-(pyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Reactivity

The molecular structure of 2-Fluoro-5-(pyridin-3-yl)benzaldehyde consists of a benzaldehyde moiety substituted with a fluorine atom at the 2-position and a pyridine ring at the 5-position. The presence of the fluorine atom enhances the compound's electrophilicity, making it suitable for various nucleophilic substitution reactions. Additionally, the pyridine ring contributes to the compound's ability to participate in coordination chemistry and complex formation.

Medicinal Chemistry

Pharmaceutical Intermediates : this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory pathways.

Case Study : A study demonstrated that compounds derived from this compound exhibited significant inhibition of Bruton tyrosine kinase (Btk), which is implicated in autoimmune diseases such as systemic lupus erythematosus. These derivatives showed promise in reducing pro-inflammatory cytokines, indicating their therapeutic potential.

Catalysis

Organic Synthesis : The compound is utilized in various catalytic processes due to its ability to undergo electrophilic aromatic substitution reactions. It can act as a catalyst or a reagent in forming complex organic molecules.

Case Study : Research has shown that this compound can facilitate the synthesis of novel copolymers with enhanced thermal properties, highlighting its utility in polymer science.

Material Science

High-performance Materials : The incorporation of this compound into polymer matrices has been investigated for developing materials with improved mechanical and thermal stability. The fluorine substituent enhances the material's resistance to solvents and heat.

Recent studies have indicated that compounds containing similar structural features exhibit notable biological activities:

- Antimicrobial Activity : Derivatives have shown effectiveness against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) demonstrating strong activity against Staphylococcus aureus.

- Anti-inflammatory Effects : Compounds related to this compound have been tested for their ability to modulate inflammatory responses by targeting specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, as well as improve its metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-fluoro-5-(pyridin-3-yl)benzaldehyde, emphasizing differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

- Substituent Effects: Fluorine vs. Hydroxyl: The fluorine atom in this compound reduces electron density at the benzaldehyde core compared to the hydroxyl group in 2-hydroxy-5-(pyridin-3-yl)benzaldehyde, making the former less reactive toward nucleophilic addition but more stable under acidic conditions . Pyridine vs.

Reactivity and Applications :

- Aldol-SNAr Reactions : 2-Fluoro-5-(trifluoromethyl)benzaldehyde participates in [3+3] aldol-SNAr-dehydration cascades to yield naphthols (e.g., 75% yield for product 7a), whereas the pyridine-containing analog may favor metal-catalyzed cross-couplings .

- Biological Activity : The oxime derivative (E)-benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime exhibits antibiotic properties, suggesting that this compound could serve as a precursor for bioactive molecules .

Physicochemical Properties:

- Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, 2-fluoro-5-(trifluoromethyl)benzaldehyde has a higher logP than 2-hydroxy-5-(pyridin-3-yl)benzaldehyde .

- Thermal Stability : Trifluoromethyl and pyridine groups improve thermal stability compared to hydroxyl or methoxy substituents, as seen in differential scanning calorimetry (DSC) data for related compounds .

Biological Activity

2-Fluoro-5-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom attached to a benzaldehyde moiety with a pyridine ring at the 5-position. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its biological activity.

Target Enzymes

Research indicates that this compound interacts primarily with Polo-like kinase 4 (PLK4) , a serine/threonine protein kinase crucial for cell division and centriole replication. The inhibition of PLK4 by this compound can lead to significant cellular effects, including cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with PLK4 affects various signaling pathways, influencing gene expression and cellular metabolism. It has been noted that fluorinated compounds often exhibit unique biological properties due to their electron-withdrawing effects, which can enhance their binding affinity to target proteins .

Pharmacokinetics

The incorporation of fluorine in the compound may improve its bioavailability. Fluorinated compounds are frequently designed to enhance pharmacokinetic profiles, including absorption and distribution within biological systems.

Cellular Effects

This compound has demonstrated effects on multiple cell types. Studies show that it can modulate cellular signaling pathways, leading to altered gene expression profiles and metabolic activities. For instance, its inhibition of PLK4 results in reduced cell proliferation in various cancer cell lines .

Antimicrobial Activity

Emerging research suggests that compounds similar to this compound exhibit enhanced antibacterial properties due to the presence of fluorine. The introduction of fluorine can increase the binding affinity of these compounds to bacterial targets, thereby improving their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines by targeting PLK4. This inhibition leads to increased apoptosis rates and reduced viability.

- Antibacterial Efficacy : A study investigating the antibacterial activity of related compounds found that those with similar structural features exhibited improved efficacy against gram-negative and gram-positive bacteria. The fluorinated derivatives showed enhanced penetration through bacterial biofilms, suggesting a potential therapeutic application in treating resistant infections .

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-5-(pyridin-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzaldehyde and pyridin-3-ylboronic acid. Key optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning for improved yield .

- Solvent selection : Use of DME or THF with aqueous Na₂CO₃ to balance solubility and reactivity .

- Temperature : 80–100°C under inert atmosphere to prevent aldehyde oxidation .

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and pyridyl/fluorine coupling patterns; ¹⁹F NMR for fluorine environment analysis .

- HPLC : ≥95% purity verification using a C18 column with UV detection (λ = 254 nm) .

- X-ray crystallography : Resolves regiochemistry and confirms molecular packing, as demonstrated for analogous fluorinated pyridines .

- HRMS : Validates molecular formula via exact mass matching .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer: The meta-fluorine increases the aldehyde’s electrophilicity by polarizing the aromatic ring, enhancing reactivity in nucleophilic additions. However, it may also stabilize intermediates in cross-coupling reactions, requiring careful control of reaction time to avoid over-functionalization. Comparative studies with non-fluorinated analogs show a 15–20% yield increase in Suzuki reactions due to improved electron deficiency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- DFT analysis : Calculate Fukui indices to identify electrophilic hotspots (C-2 vs. C-4 positions) .

- Charge distribution mapping : Fluorine’s inductive effect reduces electron density at the ortho and para positions, favoring substitution at the less deactivated site .

- Transition-state modeling : Compare activation energies for competing pathways using Gaussian or ORCA software .

Q. What strategies mitigate competing side reactions (e.g., aldehyde oxidation or pyridine ring decomposition) during functionalization under acidic conditions?

Methodological Answer:

Q. How do solvent polarity and coordinating ability affect the catalytic efficiency in transition-metal-mediated reactions involving this compound?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance catalyst solubility but may coordinate Pd, requiring ligand excess .

- Non-coordinating solvents (toluene, dioxane): Improve turnover but necessitate higher temperatures (e.g., 110°C for Buchwald-Hartwig amination) .

- Solvent screening : Use a Design of Experiments (DoE) approach to optimize dielectric constant and donor number .

Q. What analytical approaches resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity?

Methodological Answer:

- In-situ monitoring : Real-time reaction tracking via ¹⁹F NMR or FTIR to identify transient intermediates .

- Isotopic labeling : Use deuterated analogs to confirm mechanistic pathways (e.g., H/D exchange in SNAr reactions) .

- Multivariate analysis : Correlate computational descriptors (Hammett σ, LUMO energy) with experimental yields .

Q. How to design kinetic studies to differentiate between concerted and stepwise mechanisms in its participation in cycloaddition reactions?

Methodological Answer:

- Eyring analysis : Plot ln(k/T) vs. 1/T to determine Δ‡S and Δ‡H; stepwise mechanisms show entropy-dominated transitions .

- Kinetic isotope effects (KIE) : Measure kH/kD for C-H bond cleavage; KIE > 2 supports a concerted pathway .

- Trapping experiments : Introduce radical scavengers (TEMPO) to detect free-radical intermediates in stepwise routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.